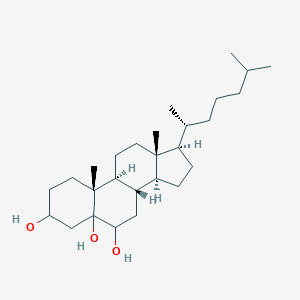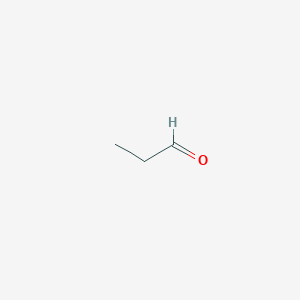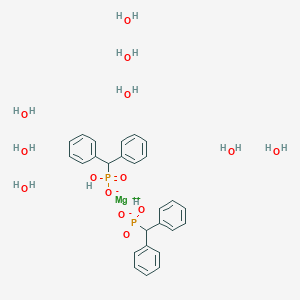
Bis(hydrogen diphenylmethylphosphonato)magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hydrogen diphenylmethylphosphonato)magnesium (Mg(hdpm)2) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 604.9 g/mol. Mg(hdpm)2 is a complex compound that contains a magnesium ion coordinated to two hydrogen diphenylmethylphosphonate ligands.
Mécanisme D'action
The mechanism of action of Mg(hdpm)2 is not fully understood, but it is believed to involve the coordination of the magnesium ion to various biomolecules, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
Mg(hdpm)2 has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of cell death, and the modulation of inflammatory pathways. It has also been shown to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Mg(hdpm)2 in lab experiments is its high stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for the use of Mg(hdpm)2 in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use in the development of new catalysts for organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of Mg(hdpm)2 and its effects on various biomolecules.
Méthodes De Synthèse
The synthesis of Mg(hdpm)2 involves the reaction of magnesium chloride with diphenylmethylphosphonic acid in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that can be purified by recrystallization.
Applications De Recherche Scientifique
Mg(hdpm)2 has been used in various scientific research applications, including as a catalyst in organic synthesis, as a precursor for the synthesis of magnesium oxide nanoparticles, and as a potential therapeutic agent for the treatment of cancer.
Propriétés
Numéro CAS |
113688-64-5 |
|---|---|
Nom du produit |
Bis(hydrogen diphenylmethylphosphonato)magnesium |
Formule moléculaire |
C26H40MgO14P2 |
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
magnesium;benzhydryl(hydroxy)phosphinate;octahydrate |
InChI |
InChI=1S/2C13H13O3P.Mg.8H2O/c2*14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;;;;;;/h2*1-10,13H,(H2,14,15,16);;8*1H2/q;;+2;;;;;;;;/p-2 |
Clé InChI |
ZBXJQYRKNDRALC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].O.O.O.O.O.O.O.O.[Mg+2] |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].O.O.O.O.O.O.O.O.[Mg+2] |
Synonymes |
BHDMPMg bis(hydrogen diphenylmethylphosphonato)magnesium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



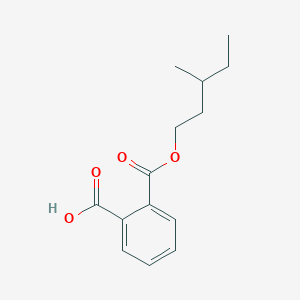
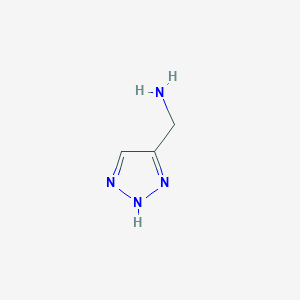
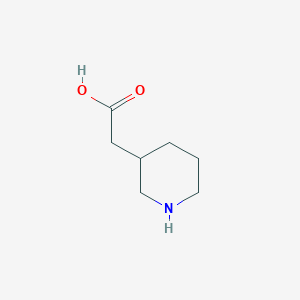


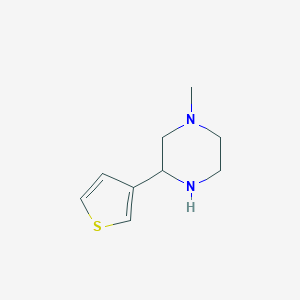
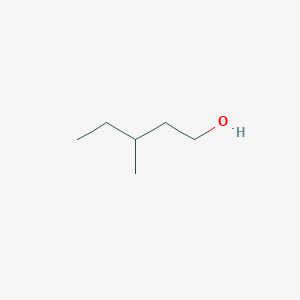
![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
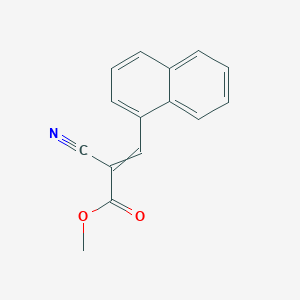
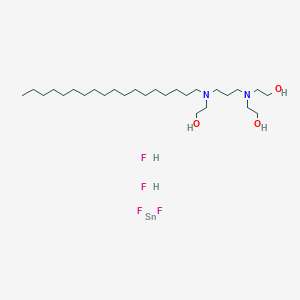
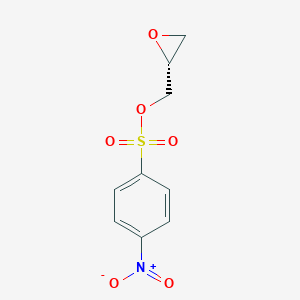
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
